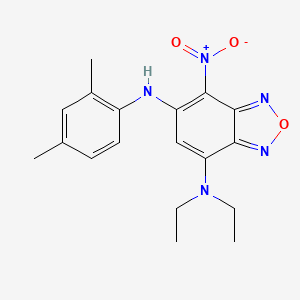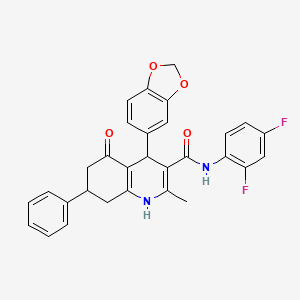![molecular formula C24H23N3O3 B11643735 N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-diethoxybenzamide](/img/structure/B11643735.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-diethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-diethoxybenzamide is a synthetic organic compound that features a benzimidazole moiety linked to a benzamide structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The benzimidazole ring is known for its biological activity, making this compound a candidate for drug development and other scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-diethoxybenzamide typically involves the following steps:
-
Formation of the Benzimidazole Ring: : The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. For instance, o-phenylenediamine can react with formic acid or trimethyl orthoformate to form the benzimidazole core .
-
Attachment of the Benzamide Group: : The benzimidazole derivative is then reacted with 3,5-diethoxybenzoyl chloride in the presence of a base such as triethylamine. This step involves nucleophilic substitution, where the amine group of the benzimidazole attacks the carbonyl carbon of the benzoyl chloride, forming the desired benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
-
Oxidation: : The benzimidazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid. These reactions can introduce oxygen-containing functional groups into the molecule.
-
Reduction: : Reduction of the nitro groups (if present) on the benzimidazole ring can be achieved using reagents like palladium on carbon (Pd/C) and hydrogen gas.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration can be performed using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid, sulfuric acid.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of nitro, halogen, or alkyl groups.
科学的研究の応用
Chemistry
In chemistry, N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-diethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its benzimidazole core is a versatile scaffold for the development of new materials with specific electronic or photophysical properties.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as an antimicrobial, anticancer, and antiviral agent. The benzimidazole ring is known for its ability to interact with various biological targets, making it a valuable pharmacophore in drug design .
Industry
In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in materials science.
作用機序
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-diethoxybenzamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the function of microbial enzymes, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-Phenylbenzimidazole: Similar structure but lacks the benzamide group.
3,5-Diethoxybenzamide: Lacks the benzimidazole moiety.
Uniqueness
N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-diethoxybenzamide is unique due to the combination of the benzimidazole and benzamide functionalities. This dual functionality enhances its potential biological activity and makes it a versatile compound for various applications. The presence of the diethoxy groups further modifies its chemical properties, potentially improving its solubility and reactivity compared to simpler benzimidazole derivatives.
特性
分子式 |
C24H23N3O3 |
|---|---|
分子量 |
401.5 g/mol |
IUPAC名 |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-diethoxybenzamide |
InChI |
InChI=1S/C24H23N3O3/c1-3-29-19-13-17(14-20(15-19)30-4-2)24(28)25-18-9-7-8-16(12-18)23-26-21-10-5-6-11-22(21)27-23/h5-15H,3-4H2,1-2H3,(H,25,28)(H,26,27) |
InChIキー |
ZZKVQYACFSFRNG-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(4-Hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)oxy]pyridazin-3-ol](/img/structure/B11643656.png)
![N-{4-[(3-bromophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11643658.png)
![N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-4-nitrobenzenesulfonamide](/img/structure/B11643672.png)
![Ethyl 5-acetyl-2-{[(4-iodophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11643675.png)
![3-{5-[(Z)-(2-cyclohexyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11643688.png)
![2-methylpropyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11643694.png)


![3-methyl-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B11643711.png)
![N'-[2-(2-chlorophenyl)quinazolin-4-yl]-N,N-dimethylbenzene-1,4-diamine](/img/structure/B11643715.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide](/img/structure/B11643716.png)
![ethyl (2Z)-2-(5-chloro-2-hydroxybenzylidene)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11643719.png)
![4-(4-bromophenyl)-1,3-diphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11643725.png)

